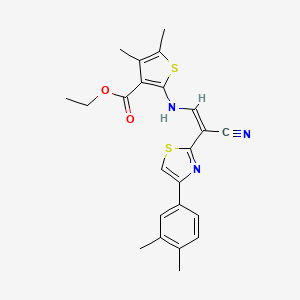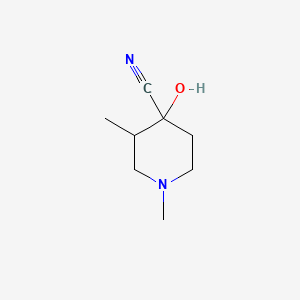![molecular formula C18H17FN4O3S3 B2972890 4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 317328-93-1](/img/structure/B2972890.png)
4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H17FN4O3S3 and its molecular weight is 452.54. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The New Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds were characterized for their photophysical and photochemical properties in dimethyl sulfoxide, showing high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such properties make them very useful as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting their remarkable potential in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Microwave-Assisted Synthesis of Benzamide Derivatives : Tiwari et al. (2017) reported the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their in vitro anticancer activity against several human cancer cell lines. The study demonstrated that compounds with these structural motifs could exhibit promising anticancer activity, with some compounds showing GI50 values comparable to the standard drug Adriamycin. This research underlines the potential of structurally related compounds in developing new anticancer agents (Tiwari et al., 2017).
Antiviral Activity
Influenza A Virus Inhibitors : A study by Tatar et al. (2021) focused on the synthesis and antiviral evaluation of 1,3,4-thiadiazole derivatives, identifying compounds with activity against influenza A virus. This research indicates the potential of such compounds in the development of new antiviral drugs, particularly as selective inhibitors of influenza A virus, highlighting a specific avenue for therapeutic application (Tatar et al., 2021).
Antimicrobial Activity
Triazinone Derivatives with Larvicidal and Antimicrobial Activities : Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated them for their antimicrobial properties against various bacterial and fungal pathogens. The study found that these compounds possess significant growth inhibition properties, showcasing their potential in antimicrobial applications (Kumara et al., 2015).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S3/c1-23(2)29(25,26)15-8-6-13(7-9-15)16(24)20-17-21-22-18(28-17)27-11-12-4-3-5-14(19)10-12/h3-10H,11H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCNGVICXZJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

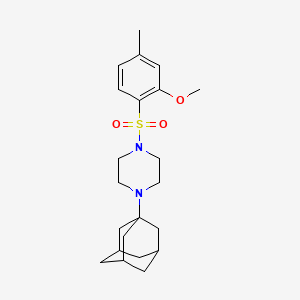
![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)
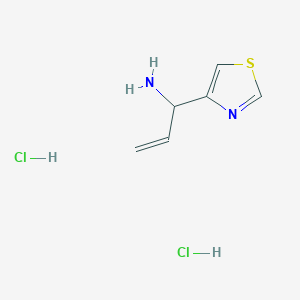
![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)
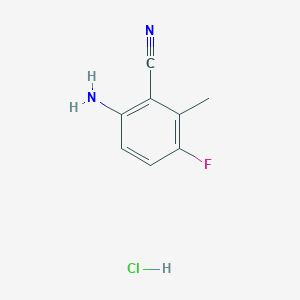
![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)
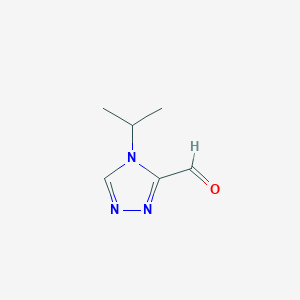

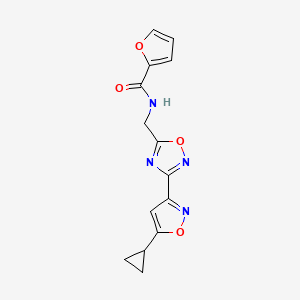
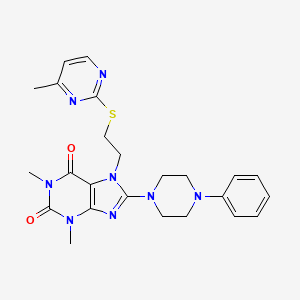
![Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2972823.png)
